molecular formula C20H22N2O4 B2750120 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 941962-72-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide

Cat. No. B2750120
CAS RN: 941962-72-7
M. Wt: 354.406
InChI Key: ZLPGTELXQCHLEA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-phenylbutan-2-yl)oxalamide, also known as BDO, is a chemical compound that has gained attention for its potential use in scientific research. BDO is a small molecule that has been synthesized in recent years and has shown promising results in various studies.

Scientific Research Applications

Anticancer Activity

The core structure of this compound, featuring a benzodioxole moiety, is known for its potential anticancer properties. Research has indicated that derivatives of benzodioxole can be synthesized and evaluated for their efficacy against various cancer cell lines . The compound could be investigated for its ability to inhibit cancer cell growth, induce apoptosis, or serve as a lead compound for the development of new anticancer drugs.

Lead Detection

Compounds with a benzodioxole structure have been utilized in the development of sensors for the detection of heavy metals, such as carcinogenic lead (Pb^2+) . The compound could be applied in creating electrochemical sensors that offer a sensitive and selective method for monitoring lead contamination in environmental samples.

Antitumor Evaluation

Benzodioxole derivatives have been synthesized and assessed for their antitumor activities against various cell lines, including HeLa, A549, and MCF-7 . The compound’s potential to act as an antitumor agent can be explored, particularly in terms of its mechanism of action and efficacy across different types of tumors.

Pharmacological Activities

The benzodioxole moiety is associated with a wide range of pharmacological activities, including anti-infective, anti-diabetic, and antioxidant effects . This compound could be investigated for its potential pharmacological applications, possibly leading to the development of new therapeutic agents.

Organic Synthesis

In organic chemistry, the compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various chemical reactions, such as Claisen–Schmidt condensation, which could be useful in creating novel organic compounds .

Biological Activity Studies

The compound’s structure suggests it may have interesting biological activities. Studies could be conducted to explore its interaction with biological targets, such as enzymes or receptors, which could lead to insights into its potential therapeutic uses .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGTELXQCHLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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